2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

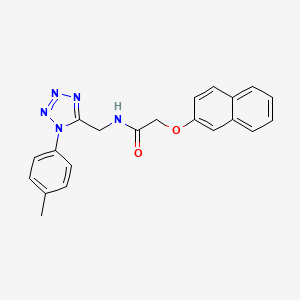

“2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride” is a chemical compound with the CAS Number: 2503204-30-4 . It has a molecular weight of 224.69 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12N2O.ClH/c1-2-4-10-9 (3-1)13-11 (14-10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

The compound is a white powder . The NMR spectrum details are as follows:1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

A series of 2-substituted benzimidazoles and benzoxazoles, including 2-Pyrrolidin-3-yl-1,3-benzoxazole hydrochloride, were synthesized through condensation reactions. These reactions involved 1-aryl-4-carboxy-2-pyrrolidinones and aromatic ortho-diamines or ortho-aminophenol. The synthesized products' structures were elucidated using various spectroscopic methods, contributing significantly to understanding the chemical behavior and potential applications of these compounds in scientific research (Mickevicius et al., 2006).

Novel Synthesis Methods

An innovative pyrrolidine catalyzed [4 + 1] annulation reaction was reported, providing a new method for synthesizing biologically and synthetically important benzoxazoles. This method uses ynals and N-protected-2-aminophenols, highlighting an alternative approach to obtaining benzoxazole derivatives with significant yields. Such methods open new avenues for the synthesis of complex molecules with potential applications in various scientific fields (Song et al., 2013).

Biological Evaluation and Docking Studies

A series of novel compounds featuring the 2-Pyrrolidin-3-yl-1,3-benzoxazole moiety was synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities. These compounds exhibited a range of activities, with some showing potent results in antimicrobial and antitubercular assays. Molecular docking studies revealed significant interactions with various amino acids, suggesting the importance of this structure in designing drugs targeting specific biological receptors (Fathima et al., 2021).

Antifungal and Antimicrobial Activities

Benzoxazole derivatives, including those related to 2-Pyrrolidin-3-yl-1,3-benzoxazole, have been synthesized and tested for antifungal and antimicrobial activities. These studies have shown that certain benzoxazole compounds exhibit potent in vitro activity against a variety of fungal and bacterial strains, demonstrating their potential as therapeutic agents in treating infectious diseases (Kuroyanagi et al., 2011).

Fluorescent Properties and Photophysical Studies

The synthesis of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives has been reported, highlighting their fluorescent properties. These compounds exhibit significant absorption and emission spectra, suggesting applications in materials science for developing new fluorescent materials and sensors (Phatangare et al., 2013).

Propiedades

IUPAC Name |

2-pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXIWPWUOZZDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2817722.png)

![(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2817723.png)

![N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2817728.png)

![5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2817732.png)

amine](/img/structure/B2817739.png)

![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)

![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)

![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)